3-Methyl-5-(4-(4-(o-tolyl)piperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole
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Overview
Description
3-Methyl-5-(4-(4-(o-tolyl)piperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C18H20N6O and its molecular weight is 336.399. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antimicrobial Properties
Piperazinyl Oxazolidinone Derivatives : Research has focused on developing novel antibacterial agents active against gram-positive organisms, including methicillin-resistant Staphylococcus aureus. A series of piperazinyl oxazolidinones with substitutions on the distal nitrogen of the piperazinyl ring demonstrated potent antibacterial properties, with some compounds exhibiting in vivo potency comparable to linezolid, a known antibiotic (Tucker et al., 1998).
Anticancer Activity
Pyrido[1,2-a]pyrimidin-4-one Derivatives : A series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives have been synthesized and evaluated for their antiproliferative effect against human cancer cell lines. Compounds showed good activity, indicating potential as anticancer agents. This research highlights the therapeutic potential of piperazine derivatives in cancer treatment (Mallesha et al., 2012).
Anti-Inflammatory and Analgesic Agents
Benzodifuran and Thiazolopyrimidines : Novel compounds derived from visnagenone and khellinone have been synthesized and shown to exhibit significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. These findings suggest a promising avenue for developing new anti-inflammatory and analgesic drugs (Abu‐Hashem et al., 2020).
Antifungal and Antimicrobial Activity
1,3,4-Oxadiazole and Thiadiazoles : Compounds with 1,3,4-oxadiazole and thiadiazole rings have been synthesized and shown to possess fungicidal activity against wheat leaf rust and other pathogens. These studies provide insight into designing active compounds with potential agricultural applications (Zou et al., 2002).
Structural and Molecular Studies
Characterization and Molecular Docking : Synthesized compounds, including those with a pyridyl/piperazine moiety, have been characterized and assessed for their biological activities. Molecular docking studies have further elucidated their mechanisms of action and potential targets for therapeutic intervention, demonstrating the versatility of these compounds in drug development (Rao et al., 2022).
Mechanism of Action
Target of Action
The primary target of 3-Methyl-5-(4-(4-(o-tolyl)piperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole is the Apelin receptor (APJ) . The APJ receptor is a G protein-coupled receptor (GPCR) that mediates physiological responses to multiple homeostatic perturbations, including cardiovascular control, water balance, hypothalamic-pituitary-adrenal (HPA) axis regulation, and metabolic homeostasis .
Mode of Action
The compound acts as an agonist of the Apelin receptor . It binds to the receptor and activates it, triggering a series of intracellular events. This activation can lead to various physiological changes depending on the specific tissue and cell type where the receptor is expressed .
Result of Action
The activation of the Apelin receptor by the compound can lead to various molecular and cellular effects. These effects can include changes in cell signaling, gene expression, and cellular function. The specific effects depend on the tissue and cell type where the receptor is expressed .
Properties
IUPAC Name |
3-methyl-5-[4-[4-(2-methylphenyl)piperazin-1-yl]pyrimidin-5-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-13-5-3-4-6-16(13)23-7-9-24(10-8-23)17-15(11-19-12-20-17)18-21-14(2)22-25-18/h3-6,11-12H,7-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHYQJURROQSGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=NC=NC=C3C4=NC(=NO4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.